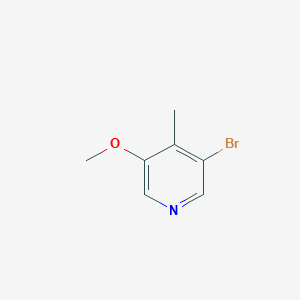

3-Bromo-5-methoxy-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJSFKYTLBAFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724417 | |

| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70201-49-9 | |

| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70201-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-methoxy-4-methylpyridine CAS number 70201-49-9

The following is an in-depth technical guide on 3-Bromo-5-methoxy-4-methylpyridine , designed for researchers and drug development professionals.

A Strategic Scaffold for Divergent Medicinal Chemistry

CAS Number: 70201-49-9 Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol [1][2]

Executive Summary & Chemical Significance

This compound is a highly functionalized pyridine derivative that serves as a critical "privileged scaffold" in modern drug discovery. Its structural value lies in its unique substitution pattern:

-

The 3-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex aryl or heteroaryl pharmacophores.

-

The 5-Methoxy Group: Provides hydrogen-bond acceptance and metabolic stability, often acting as a bioisostere for other polar groups while modulating lipophilicity.

-

The 4-Methyl Core: Introduces steric bulk that can lock conformations in receptor binding pockets (e.g., kinase ATP sites) and blocks metabolic oxidation at the typically labile 4-position of the pyridine ring.

This intermediate is prominently featured in the synthesis of Aldosterone Synthase (CYP11B2) Inhibitors , METTL3 Inhibitors , and next-generation Macrolide Antibiotics .

Physicochemical Profile

The following data aggregates predicted and experimental values relevant to formulation and synthetic planning.

| Property | Value | Technical Note |

| Appearance | Off-white to pale yellow solid | Sensitive to light; store in amber vials. |

| Melting Point | 31–35 °C | Low melting point requires cold handling during filtration to prevent oiling out. |

| Boiling Point | ~233 °C (Predicted) | High boiling point allows for high-temperature coupling reactions without evaporative loss. |

| pKa (Conjugate Acid) | ~3.12 | The methoxy group lowers basicity compared to pyridine (pKa 5.2), affecting salt formation. |

| LogP | 2.15 (Predicted) | Moderate lipophilicity; suitable for CNS-active drug design. |

| Solubility | DCM, EtOAc, MeOH, DMSO | Poorly soluble in water; requires organic co-solvents for aqueous couplings. |

Synthesis & Manufacturing Protocols

The synthesis of CAS 70201-49-9 is non-trivial due to the need for precise regiocontrol. The most robust industrial route utilizes a Desymmetrization Strategy starting from the symmetric precursor 3,5-dibromo-4-methylpyridine.

3.1. The "Symmetry Breaking" Route (Recommended)

This protocol avoids complex isomer separations by starting with a symmetric molecule and displacing one bromide.

Reaction Scheme:

Detailed Protocol:

-

Precursor Preparation: Charge a reaction vessel with 3,5-dibromo-4-methylpyridine (1.0 eq) dissolved in anhydrous N,N-Dimethylformamide (DMF) (10 volumes).

-

Reagent Preparation: Freshly prepare Sodium Methoxide (NaOMe) (1.8 eq) by reacting sodium metal with anhydrous methanol, or use a commercial 25% w/w solution in methanol.

-

Addition: Add the NaOMe solution dropwise to the pyridine solution at room temperature.

-

Critical Control Point: Exothermic reaction. Maintain internal temperature <30°C during addition to prevent double-substitution (formation of 3,5-dimethoxy analog).

-

-

Reaction: Heat the mixture to 80°C and stir for 4–12 hours. Monitor via HPLC/TLC.

-

Endpoint: Disappearance of starting material. <5% formation of bis-methoxy impurity.

-

-

Workup: Cool to room temperature. Quench by pouring onto crushed ice/water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine to remove DMF.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 5% → 20% EtOAc in Hexanes).

Why this works: The 4-methyl group provides steric hindrance, slowing the second nucleophilic attack. Once the first methoxy group is installed, the ring becomes more electron-rich, deactivating it toward a second

3.2. Synthesis Workflow Diagram

Figure 1: Desymmetrization synthesis route. The steric bulk of the methyl group aids in preventing over-substitution.

Reactivity & Applications in Drug Design

Once synthesized, CAS 70201-49-9 serves as a versatile pivot point.

4.1. Suzuki-Miyaura Cross-Coupling

The bromine at position 3 is highly activated for oxidative addition by Palladium(0).

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water (4:1).

-

Application: Used to attach aryl rings for Aldosterone Synthase Inhibitors (e.g., coupling with 4-cyanophenylboronic acid).

4.2. Lithiation & Electrophilic Trapping

Treatment with n-Butyllithium (n-BuLi) at -78°C effects Lithium-Halogen exchange.

-

Intermediate: 3-Lithio-5-methoxy-4-methylpyridine.

-

Trapping Agents:

-

DMF

Aldehyde (Precursor for reductive aminations). -

CO₂

Nicotinic Acid derivative. -

Iodine

Iodo-derivative (for altered coupling selectivity).

-

4.3. Divergent Reactivity Map

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

Safety & Handling Protocols

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The methoxy group can be susceptible to ether cleavage under strongly acidic conditions over time.

-

Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; pyridine derivatives are toxic to aquatic life.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

References

-

Aldosterone Synthase Inhibitors: Meredith, E. et al. "Aldosterone synthase inhibitors." World Intellectual Property Organization, WO 2012/148808 A1, 2012.

- Macrolide Antibiotic Synthesis: Liang, J. et al. "Macrolides." World Intellectual Property Organization, WO 2015/023515, 2015.

-

METTL3 Inhibitor Development: "Piperidine derivatives as METTL3 inhibitors." World Intellectual Property Organization, WO 2024/153775 A1, 2024.[4]

-

General Synthesis of 3,5-Disubstituted Pyridines: ChemicalBook Technical Data, "Synthesis of 3-bromo-5-methoxypyridine derivatives."

Sources

- 1. 70201-49-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. This compound | 70201-49-9 [chemicalbook.com]

- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 4. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-5-methoxy-4-methylpyridine

This guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-5-methoxy-4-methylpyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Given the limited availability of experimentally determined data for this specific compound, this document synthesizes predicted values with established analytical methodologies, offering a robust framework for its characterization.

Introduction and Chemical Identity

This compound (CAS No. 70201-49-9) is a halogenated and methoxylated picoline derivative. Its structural features—a pyridine ring, a bromine atom, a methoxy group, and a methyl group—confer specific electronic and steric properties that make it a valuable intermediate in organic synthesis. Understanding its physical properties is paramount for its effective handling, reaction optimization, purification, and formulation.

Molecular Structure:

Caption: 2D structure of this compound.

Summary of Physical Properties

The experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available predicted data alongside experimentally determined values for structurally related compounds to provide a comparative context.

| Property | This compound (Predicted) | 3-Bromo-5-methoxypyridine (Experimental) | 3-Bromo-5-methylpyridine (Experimental) |

| CAS Number | 70201-49-9 | 50720-12-2 | 3430-16-8 |

| Molecular Formula | C₇H₈BrNO | C₆H₆BrNO | C₆H₆BrN |

| Molecular Weight | 202.05 g/mol | 188.02 g/mol | 172.02 g/mol |

| Melting Point | Not Available | 31-35 °C[1][2] | Not Available |

| Boiling Point | 233.0 ± 35.0 °C at 760 mmHg | 212.2 ± 20.0 °C at 760 mmHg[2] | 197.4 °C |

| Density | 1.452 ± 0.06 g/cm³ | 1.5 ± 0.1 g/cm³[2] | 1.4869 g/mL at 25 °C[3] |

| pKa | 3.12 ± 0.10 | 2.26 ± 0.10 | Not Available |

| Appearance | Not Available | White to yellow low melting solid[1] | Colorless liquid |

| Solubility | Not Available | Soluble in Methanol[1] | Not Available |

| Refractive Index | Not Available | 1.543[2] | n20/D 1.5618[3] |

Expert Insights: The predicted boiling point of this compound is higher than that of 3-bromo-5-methoxypyridine, which is consistent with the addition of a methyl group increasing the molecular weight and van der Waals forces. The predicted density is slightly lower than the experimental densities of the related compounds. The predicted pKa suggests it is a weak base, characteristic of pyridine derivatives.

Experimental Protocols for Physical Property Determination

The following section outlines standard, authoritative methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample to load a small amount of material. Tap the sealed end on a hard surface to pack the sample to a height of 1-2 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Start heating a new sample to about 5°C below the approximate melting point. Reduce the heating rate to 1°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded range is the melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: Fill a small test tube (fusion tube) with the liquid sample to a depth of about 2-3 cm.

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end downwards.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Heating: Suspend the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) and heat the side arm gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Recording: Stop heating and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.

Solubility Assessment

A qualitative and quantitative understanding of solubility in various solvents is critical for reaction setup, purification, and formulation.

Methodology (Shake-Flask Method):

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, hexane).

-

Saturation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or LC/MS.[4] A calibration curve with known concentrations should be prepared for accurate quantification.[4]

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Spectrometer Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.[5]

-

Acquisition: Acquire the spectrum using a standard 45° pulse width and a sufficient number of scans to achieve a good signal-to-noise ratio.[5]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the protons to the molecular structure.

Expected ¹H NMR Signals:

-

Aromatic protons on the pyridine ring.

-

A singlet for the methoxy (-OCH₃) protons.

-

A singlet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

-

Interpretation: Analyze the chemical shifts to identify the different carbon environments (aromatic, methoxy, methyl).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically subtract the background.

-

Interpretation: Identify characteristic absorption bands for the functional groups present (e.g., C-H, C=N, C=C, C-O, C-Br bonds).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for this purpose.[6]

Methodology (Electron Ionization - EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum.

-

Interpretation:

-

Molecular Ion (M⁺): Identify the peak corresponding to the intact molecule's mass. For this compound, this should appear as a pair of peaks of nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes) around m/z 201 and 203.

-

Fragmentation Pattern: Analyze the other peaks in the spectrum to understand the fragmentation pathways, which can further confirm the structure. Common fragments might arise from the loss of a methyl group, a methoxy group, or bromine.

-

Sources

Technical Monograph: Characterization and Synthesis of 3-Bromo-5-methoxy-4-methylpyridine (CAS 70201-49-9)

Document Control:

-

Version: 1.0

-

Context: Medicinal Chemistry / Structural Elucidation

-

Target: Trisubstituted Pyridine Scaffolds in Kinase Inhibitor Development

Part 1: Executive Summary & Structural Significance

In the landscape of modern drug discovery, 3-Bromo-5-methoxy-4-methylpyridine represents a high-value "privileged scaffold." Unlike simple monosubstituted pyridines, this trisubstituted core offers a unique geometric vector for fragment-based drug design (FBDD).

The specific arrangement of functionalities—a reactive bromide for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), a methoxy group acting as a hydrogen bond acceptor, and a methyl group providing steric occlusion—makes it an ideal intermediate for developing Type II Kinase Inhibitors (targeting the inactive DFG-out conformation) and Proton Pump Inhibitors (PPIs).

This guide provides a rigorous technical breakdown of its spectral fingerprint, synthesis logic, and quality assurance protocols, moving beyond basic data listing to causal analysis.

Part 2: Structural Elucidation & Spectral Data

Nuclear Magnetic Resonance (NMR) Analysis

The structural integrity of this compound relies on confirming the ortho relationship between the methyl and methoxy groups, and the para relationship of the aromatic protons relative to the ring nitrogen.

Predicted High-Confidence

| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| H-2 | 8.35 – 8.45 | Singlet (s) | 1H | Ar-H ( | Deshielded by Nitrogen and adjacent Bromine. No vicinal protons. |

| H-6 | 8.10 – 8.20 | Singlet (s) | 1H | Ar-H ( | Deshielded by Nitrogen; shielded slightly by ortho-OMe resonance compared to H-2. |

| -OCH | 3.85 – 3.95 | Singlet (s) | 3H | Methoxy | Typical aromatic ether shift. |

| -CH | 2.30 – 2.40 | Singlet (s) | 3H | Methyl (C4) | Slightly deshielded by aromatic ring current and ortho-substituents. |

-

C-2 (Ar-CH): ~148 ppm (High frequency due to N-adjacency).

-

C-6 (Ar-CH): ~138 ppm.

-

C-5 (C-O): ~154 ppm (Ipso carbon attached to oxygen).

-

C-4 (C-Me): ~145 ppm.[1]

-

C-3 (C-Br): ~122 ppm (Upfield shift due to heavy atom effect of Br).

-

OCH

: ~56 ppm.[1] -

CH

: ~16 ppm.

Mass Spectrometry (MS) Fingerprint

The mass spectrum provides the definitive confirmation of the halogen content.

-

Ionization Mode: ESI+ or EI.

-

Molecular Ion (

): 201 (for -

Isotope Pattern: The hallmark 1:1 doublet at m/z 201 and 203 confirms the presence of a single bromine atom.

-

Fragmentation Pathways:

-

[M-15]

: Loss of -

[M-30/31]

: Loss of CH -

[M-80]

: Loss of

-

Infrared Spectroscopy (FT-IR)

-

Aromatic C-H Stretch: 3050–3000 cm

(Weak). -

C-H Stretch (Aliphatic): 2980–2850 cm

(Methyl/Methoxy). -

Pyridine Ring Breathing: 1580, 1460 cm

(Characteristic "skeletal" bands). -

C-O Stretch (Aryl Ether): 1240–1260 cm

(Strong). -

C-Br Stretch: 600–500 cm

(Fingerprint region).

Part 3: Synthesis & Purification Workflow

The synthesis of this compound requires navigating the directing effects of the pyridine ring.[2] Direct bromination of 3-methoxy-4-methylpyridine is the most efficient route, utilizing the activating power of the methoxy group to direct the electrophile to the ortho position (C3), which is also meta to the directing methyl group.

Reaction Engineering Diagram

Figure 1: Step-wise synthesis workflow for the regioselective bromination of the pyridine scaffold.

Detailed Experimental Protocol

Objective: Synthesis of this compound via electrophilic bromination.

-

Setup: Charge a dry 250 mL round-bottom flask with 3-methoxy-4-methylpyridine (1.0 eq) and glacial acetic acid (0.5 M concentration relative to substrate).

-

Activation: Add sodium acetate (1.5 eq) to buffer the solution.

-

Bromination:

-

Option A (Standard): Add Bromine (Br

) (1.05 eq) dropwise over 30 minutes at room temperature. -

Option B (Mild): Add N-Bromosuccinimide (NBS) (1.1 eq) in portions.

-

-

Reaction: Heat the mixture to 60°C. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The starting material (more polar due to basic nitrogen availability) will convert to the less polar brominated product.

-

Work-up (Critical Step):

-

Cool to 0°C.[3]

-

Quench excess bromine with saturated aqueous sodium thiosulfate (Na

S -

Neutralize with saturated NaHCO

or NaOH solution to pH ~9-10. Note: Pyridines must be in the free base form to extract efficiently.

-

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over MgSO

.[4] -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0%

30% EtOAc in Hexanes).

Part 4: Quality Control & Self-Validating Protocols

To ensure the material is suitable for downstream catalytic coupling (e.g., Suzuki), the following "Go/No-Go" criteria must be met.

Regioisomer Verification (The NOE Check)

A common impurity is the 2-bromo isomer. To validate the 3-bromo-5-methoxy-4-methyl regiochemistry without X-ray crystallography, use 1D-NOESY NMR :

-

Irradiate the Methyl Signal (~2.3 ppm):

-

Expected Result: You should see a strong NOE enhancement of the Methoxy group (at ~3.9 ppm) because they are ortho (positions 4 and 5).

-

Differentiation: If the bromine were at position 5 (swapped), the methyl would not show a strong NOE to the methoxy group if they were separated by a proton or bromine.

-

Purity for Cross-Coupling

-

Palladium Poison Check: Ensure the material is free of residual sulfur (from thiosulfate quench) or free amines.

-

Specification: >98% purity by HPLC (254 nm).

-

Appearance: White to pale yellow crystalline solid.

References

-

ChemicalBook. (2023). This compound Spectral Properties and CAS 70201-49-9 Data. Retrieved from

-

Royal Society of Chemistry. (2011).[4] Synthesis of 3-bromo-5-methoxypyridine (Analogue Reference). Chemical Communications Supporting Information.[4] Retrieved from

-

National Institutes of Health (PubChem). (2024). 3-Bromo-5-chloro-4-methylpyridine (Structural Analogue Data). PubChem Compound Summary. Retrieved from

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from

Sources

- 1. 552331-73-4|3-Bromo-5-((4-methoxybenzyl)oxy)pyridine|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-ブロモ-5-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 11. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum [chemicalbook.com]

- 12. 70201-49-9|this compound|BLD Pharm [bldpharm.com]

Solubility of 3-Bromo-5-methoxy-4-methylpyridine in organic solvents

In-Depth Technical Guide: Solubility Profile & Solvent Selection for 3-Bromo-5-methoxy-4-methylpyridine (CAS 70201-49-9)

Part 1: Executive Summary

This compound (CAS: 70201-49-9) is a critical heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of bioactive scaffolds via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Despite its utility, specific quantitative solubility data for this trisubstituted pyridine is often absent from standard vendor certificates. This guide bridges that gap by synthesizing physicochemical principles with qualitative industry data to provide a comprehensive solubility landscape. It empowers researchers to select the optimal solvent systems for synthesis, extraction, and purification, minimizing process bottlenecks caused by precipitation or phase separation issues.

Part 2: Physicochemical Characterization

Understanding the solubility of this compound requires analyzing its structural electronic properties. The molecule features a lipophilic core modified by a basic nitrogen and polarizable substituents.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Impact on Solubility |

| CAS Number | 70201-49-9 | Unique Identifier for database verification. |

| Molecular Weight | 202.05 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| Physical State | Low-melting Solid (mp 31–35 °C) | Critical: May exist as a supercooled liquid in warm labs; rapid dissolution kinetics expected above 35 °C. |

| Predicted LogP | ~2.5 – 3.1 | Moderately lipophilic; prefers organic phases over aqueous media. |

| Predicted pKa | ~3.1 (Conjugate Acid) | Weak base. Neutral at physiological pH; soluble in aqueous acid (pH < 2). |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors (N, O, Br) | Lacks H-bond donors, limiting solubility in water but enhancing it in aprotic solvents. |

Data derived from consensus predictive models and vendor specifications [1, 2].

Part 3: Solubility Landscape & Solvent Selection

This section categorizes solvents based on their interaction mechanism with this compound.

Chlorinated Solvents (Dichloromethane, Chloroform)

-

Solubility: High (>100 mg/mL)

-

Mechanism: The high polarizability of the bromine and pyridine ring interacts favorably with DCM and CHCl₃ via dipole-dipole interactions and dispersion forces.

-

Application: Ideal for liquid-liquid extraction from aqueous workups. The compound will partition heavily into the organic layer.

Polar Aprotic Solvents (DMSO, DMF, DMAc)

-

Solubility: Very High (>100 mg/mL)

-

Mechanism: Strong dipole interactions solvate the pyridine core effectively.

-

Application: Preferred media for nucleophilic substitution (SɴAr) and cross-coupling reactions requiring elevated temperatures (>80 °C).

-

Caution: High boiling points make removal difficult; avoid for final purification steps unless using aqueous washouts.

Polar Protic Solvents (Methanol, Ethanol, Isopropanol)

-

Solubility: Moderate to High (Variable)

-

Mechanism: The pyridine nitrogen and methoxy oxygen act as hydrogen bond acceptors for the solvent's hydroxyl group.

-

Application: Excellent for recrystallization . The compound is likely soluble in hot ethanol but may crystallize upon cooling, especially if an anti-solvent (water) is added.

Ethers (THF, Diethyl Ether, MTBE)

-

Solubility: Good

-

Mechanism: Compatible polarity; THF is particularly effective due to its ability to coordinate with metal catalysts often used with this substrate.

-

Application: Standard solvent for Grignard formation or lithiation reactions (at low temperatures).

Aqueous Media

-

Neutral pH (pH 7): Low (< 1 mg/mL) . The lipophilic Br, Me, and OMe groups dominate.

-

Acidic pH (pH < 2): High . Protonation of the pyridine nitrogen (

lone pair) forms the pyridinium salt, drastically increasing hydrophilicity. -

Application: Acid-base extraction strategies. Dissolve in dilute HCl to wash away non-basic impurities, then neutralize with NaOH to precipitate or extract into organics.

Part 4: Experimental Protocols (Self-Validating Systems)

Since exact literature values vary by batch purity, use these protocols to generate precise data for your specific lot.

Protocol A: Gravimetric Determination of Saturation Solubility

Use this to determine the exact limit of solubility for process scale-up.

-

Preparation: Weigh ~100 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25 °C.

-

Equilibration: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble at current concentration.

-

Turbid/Solid Persists: Saturation point reached.

-

-

Calculation:

-

Validation: If solid persists, filter the supernatant, evaporate a known volume, and weigh the residue to confirm concentration.

Protocol B: pH-Dependent Solubility Profiling

Use this to optimize extraction or reverse-phase chromatography methods.

-

Dissolution: Dissolve 10 mg of compound in 0.5 mL DMSO (stock solution).

-

Titration: Aliquot 50 µL of stock into 950 µL of buffers ranging from pH 1.0 to pH 10.0.

-

Analysis: Incubate for 1 hour. Centrifuge to pellet any precipitate.

-

Quantification: Analyze supernatant via HPLC-UV (254 nm).

-

Result: Plot Peak Area vs. pH. The inflection point indicates the pKa and the pH threshold for solubility crashing.

Part 5: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

A logical pathway for selecting the correct solvent based on the experimental goal.

Caption: Decision matrix for solvent selection. Blue nodes indicate process category; Green nodes indicate optimal solvent choices.

Figure 2: Solubility Determination Workflow

Step-by-step protocol for determining saturation limits in the lab.

Caption: Iterative "Shake-Flask" method for establishing quantitative solubility data.

Part 6: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68784318 (Analogous Structure). Retrieved from [Link] (Used for physicochemical property prediction logic).

The Strategic Utility of 3-Bromo-5-methoxy-4-methylpyridine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutics. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of approved drugs due to their ability to engage in specific, high-affinity interactions with biological targets and their favorable pharmacokinetic profiles. Among these, 3-Bromo-5-methoxy-4-methylpyridine (CAS No. 70201-49-9) has emerged as a valuable and versatile intermediate. Its unique substitution pattern—a reactive bromine atom for cross-coupling reactions, a methoxy group influencing electronic properties, and a methyl group providing steric and electronic modulation—renders it a highly sought-after scaffold in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, offering insights into its strategic deployment in drug discovery programs.

Commercial Availability

This compound is readily accessible from a range of commercial suppliers, ensuring a reliable supply chain for research and development activities. The compound is typically offered in various purities and quantities, catering to both small-scale laboratory synthesis and larger-scale developmental needs.

| Supplier | CAS Number | Typical Purity | Available Quantities |

| AccelaChemBio | 70201-49-9 | ≥95% | 1g, bulk |

| AK Scientific | 70201-49-9 | Not specified | 1g |

| Apolloscientific | 70201-49-9 | Not specified | 1g |

| Bide Pharmatech Ltd. | 70201-49-9 | Not specified | Not specified |

| BLD Pharm | 70201-49-9 | Not specified | Not specified |

| ChemicalBook | 70201-49-9 | Not specified | Not specified |

| Chiba Pharmaceutical Science and technology Co, Ltd. | 70201-49-9 | Not specified | Not specified |

| Matrix Scientific | 70201-49-9 | Not specified | 1g |

| SynQuest Laboratories | 70201-49-9 | Not specified | 1g |

| Toronto Research Chemicals | 70201-49-9 | Not specified | 10mg |

| Zhuhai Aobokai Biomedical Technology Co., Ltd. | 70201-49-9 | Not specified | Not specified |

Data compiled from publicly available supplier information. Researchers should verify current purity and availability with the respective suppliers.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for designing reaction conditions and for computational modeling in drug design.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Boiling Point | 233.0±35.0 °C (Predicted) | [1] |

| Density | 1.452±0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.12±0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction on a dibrominated precursor. The following protocol is based on established methodologies for the synthesis of analogous methoxypyridines.[3]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 3,5-Dibromo-4-methylpyridine.

Materials:

-

3,5-Dibromo-4-methylpyridine

-

Sodium methoxide (or sodium metal and anhydrous methanol)

-

Anhydrous N,N-Dimethylformamide (DMF) or anhydrous Methanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Methoxide (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Carefully add sodium metal in small portions. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium methoxide in methanol.

-

Reaction Setup: In a separate round-bottom flask, dissolve 3,5-Dibromo-4-methylpyridine in anhydrous DMF or methanol.

-

Nucleophilic Substitution: To the solution of 3,5-Dibromo-4-methylpyridine, add the solution of sodium methoxide dropwise at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to a temperature typically ranging from 60°C to 90°C.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the final product of high purity.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial during the preparation of sodium methoxide from sodium metal and methanol to prevent the reaction of sodium with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Anhydrous solvents are essential to prevent the quenching of the highly reactive sodium methoxide.

-

Heating: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction, driving the reaction to completion in a reasonable timeframe.

-

Aqueous Work-up: The aqueous work-up is designed to remove the inorganic salts and any remaining DMF from the reaction mixture.

-

Extraction and Drying: Extraction with an organic solvent like ethyl acetate transfers the desired product from the aqueous phase to the organic phase. The subsequent drying step removes any residual water from the organic solution before the solvent is evaporated.

Applications in Drug Discovery and Development

The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring makes this compound a valuable building block for accessing a diverse range of chemical entities with potential therapeutic applications.

Role as a Key Intermediate in Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures, which are prevalent in many drug molecules.

Caption: Suzuki-Miyaura coupling of this compound.

This reactivity allows for the facile introduction of a wide array of aryl and heteroaryl moieties, enabling the systematic exploration of the chemical space around the pyridine core to optimize biological activity, selectivity, and pharmacokinetic properties. The biaryl structures formed are key pharmacophores in many classes of drugs, including kinase inhibitors.[4][5]

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. Substituted pyridines are frequently employed as such scaffolds. By utilizing this compound, medicinal chemists can synthesize libraries of compounds where the pyridine core serves as the hinge-binding motif, and the substituent introduced via Suzuki-Miyaura coupling can be tailored to interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity. The methoxy and methyl groups on the pyridine ring can also play a crucial role in fine-tuning the electronic and steric properties of the molecule to enhance binding affinity and cell permeability.

Potential in the Development of GPR40 Agonists

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes. The development of GPR40 agonists has been an active area of research. Notably, the inclusion of a methoxy-substituted pyridine ring in the structure of GPR40 agonists has been shown to improve their pharmacokinetic profiles.[6] While not explicitly citing this compound, this research highlights the potential of this building block in the synthesis of novel GPR40 agonists with enhanced drug-like properties.

Utility in Agrochemical Synthesis

Beyond pharmaceuticals, substituted pyridines are also important components of modern agrochemicals, including fungicides and herbicides. The unique electronic and steric properties imparted by the substituents on this compound make it a candidate for the synthesis of novel crop protection agents. The bromo-substituent allows for the introduction of various functional groups to modulate the biological activity and spectrum of the resulting compounds.

Conclusion

This compound is a commercially available and synthetically accessible building block of significant strategic importance for drug discovery and development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex molecular architectures. The insights from related structures strongly suggest its utility in the development of kinase inhibitors, GPR40 agonists, and other biologically active molecules. As the demand for novel therapeutics continues to grow, the judicious use of such well-designed intermediates will remain a cornerstone of efficient and successful medicinal chemistry programs.

References

-

Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Eureka. [Link]

- Google Patents. (2007). Preparation process of 3 amino-4 methyl pyridine.

- Google Patents. (2016). Method for preparing 3-bromo-4-methylpyridine.

-

Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. ResearchGate. [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. [Link]

-

AccelaChemBio. 70201-49-9,this compound. [Link]

-

PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

-

National Center for Biotechnology Information. (2013). Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. PubMed Central. [Link]

-

RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

-

University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. [Link]

-

PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

-

University of Bedfordshire. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

Sources

- 1. This compound | 70201-49-9 [chemicalbook.com]

- 2. 70201-49-9|this compound|BLD Pharm [bldpharm.com]

- 3. 3,5-Dibromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 3-Bromo-5-methoxy-4-methylpyridine: A Technical Guide for Novel Drug Discovery and Synthesis

For Immediate Release

Shanghai, China – January 30, 2026 – As the landscape of medicinal chemistry continuously evolves, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the untapped potential of 3-Bromo-5-methoxy-4-methylpyridine as a versatile building block for the synthesis of innovative chemical entities. Drawing upon established principles of pyridine chemistry and modern synthetic methodologies, this document outlines key research areas and provides actionable experimental protocols to accelerate discovery.

The strategic incorporation of the pyridine scaffold into drug candidates has been shown to significantly enhance biochemical potency, metabolic stability, and cell permeability.[1] The unique substitution pattern of this compound, featuring a reactive bromine atom, an electron-donating methoxy group, and a lipophilic methyl group, presents a compelling opportunity for the creation of diverse compound libraries with tunable physicochemical and pharmacological properties.

I. The Strategic Importance of the Substituted Pyridine Core

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's electronic and steric properties make it a valuable component in designing compounds that interact with specific biological targets.[3] The presence of a bromine atom on the pyridine ring, as in this compound, opens a gateway to a vast chemical space through various cross-coupling reactions.[4][5]

II. Key Research Areas and Methodologies

A. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

The bromine atom at the C-3 position of this compound is a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3]

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with a halide. This approach can be used to introduce a wide variety of aryl, heteroaryl, and alkyl groups at the 3-position of the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Objective: To synthesize 3-aryl-5-methoxy-4-methylpyridine derivatives.

-

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

-

Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

2. Heck and Sonogashira Couplings:

The Mizoroki-Heck reaction allows for the introduction of alkenyl groups, while the Sonogashira coupling facilitates the installation of alkynyl functionalities.[4][6] These reactions further expand the accessible chemical space, enabling the synthesis of compounds with diverse geometries and electronic properties.

B. Nucleophilic Aromatic Substitution (SNAr)

While less common for 3-halopyridines compared to their 2- and 4-substituted counterparts, exploring nucleophilic aromatic substitution (SNAr) reactions with potent nucleophiles could yield valuable derivatives.[7] The electron-donating methoxy and methyl groups may disfavor this pathway, but under forcing conditions or with specific activating groups, this could be a viable strategy.

C. Directed Ortho-Metalation and Functionalization

The pyridine nitrogen and the methoxy group can potentially direct metalation at adjacent positions, allowing for the introduction of additional functional groups. This advanced synthetic strategy could lead to highly substituted and complex pyridine derivatives.

III. Physicochemical Properties and Drug-Likeness

The methoxy and methyl groups on the pyridine ring are expected to influence the compound's lipophilicity and metabolic stability. The introduction of various substituents through cross-coupling reactions will allow for the fine-tuning of these properties to optimize for drug-like characteristics.

| Property | This compound (Predicted) | Rationale |

| Molecular Weight | ~202 g/mol | Within the range for good oral bioavailability. |

| LogP | ~2.5 | Indicates moderate lipophilicity, which can be modulated. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Methoxy O) | Favorable for target binding. |

| Hydrogen Bond Donors | 0 | Can be introduced through further functionalization. |

IV. Potential Therapeutic Applications

Given the broad biological activities of substituted pyridines, derivatives of this compound could be investigated for a range of therapeutic areas, including:

-

Oncology: As kinase inhibitors or modulators of other cancer-related pathways.[8]

-

Neuroscience: Targeting receptors and enzymes in the central nervous system.[9]

-

Infectious Diseases: As novel antibacterial or antiviral agents.[10]

V. Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic transformations starting from this compound.

Caption: Key Cross-Coupling Reactions of the Topic Compound.

VI. Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel and diverse chemical entities. Its strategic combination of a reactive handle and modulating substituents makes it an ideal candidate for library synthesis in drug discovery programs. The methodologies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile building block.

References

- Baht, A.R. (2017) Biological Activity of Pyrimidine Derivativies: A Review.

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. (2023-01-09). Available at: [Link].

- Bukhari, S.; Jasamai, M.; Jantan, I. (2020) Chalcone synthesis, properties and medicinal applications: a review. Environ Chem. Lett, 18:433-58.

-

Diazonium compound - Wikipedia. Available at: [Link].

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017-01-27). Available at: [Link].

-

Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. Available at: [Link].

-

Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. Available at: [Link].

-

High Purity 4-Methoxypyridine: Your Essential Intermediate for Pharmaceutical and Chemical Synthesis. Available at: [Link].

-

Nucleophilic substitution of pyridine - YouTube. (2017-08-07). Available at: [Link].

-

Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022-05-20). Available at: [Link].

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023-05-18). Available at: [Link].

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link].

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019-09-02). Available at: [Link].

-

The 4-substitution of 3-bromopyridines with additional nucleophiles. a... - ResearchGate. Available at: [Link].

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link].

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link].

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Available at: [Link].

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

The Synthetic Chemist's Compass: A Reactivity Profile of 3-Bromo-5-methoxy-4-methylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methoxy-4-methylpyridine stands as a pivotal, albeit nuanced, heterocyclic building block in the design and synthesis of complex molecular architectures. Its strategic trifecta of a reactive bromine atom, an electron-donating methoxy group, and a sterically influential methyl group on an electron-deficient pyridine core presents a unique reactivity landscape. This guide provides an in-depth exploration of the synthesis and reactivity of this versatile intermediate. We will dissect the electronic and steric factors governing its behavior in key synthetic transformations, with a primary focus on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and substitution patterns. This document is intended to serve as a practical and authoritative resource, empowering researchers to leverage the full synthetic potential of this compound in their drug discovery and materials science endeavors.

Introduction: The Strategic Value of a Polysubstituted Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active natural products.[1][2] The ability to precisely functionalize this heterocycle is therefore of paramount importance. This compound emerges as a particularly valuable synthon due to the orthogonal reactivity of its substituents. The bromine atom at the C3 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[3] The electron-donating methoxy group at C5 and the methyl group at C4 modulate the electronic properties and steric environment of the pyridine ring, influencing regioselectivity and reaction kinetics. Understanding this interplay is critical for predicting and controlling reaction outcomes. This guide will provide the foundational knowledge and practical protocols to effectively utilize this important chemical intermediate.

Synthesis of the Core Scaffold

The synthesis of this compound is not as straightforward as its less substituted analogs. While a direct, high-yielding, one-pot synthesis from simple precursors is not prominently described in the literature, a logical and effective route can be constructed based on established pyridine chemistry. A plausible and robust approach involves the construction of the substituted pyridine ring followed by a late-stage bromination.

A common strategy for synthesizing polysubstituted pyridines involves multi-step sequences starting from readily available precursors. One such approach for a related compound, 3-bromo-5-methylpyridine, involves the initial construction of a nitropyridine, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer-type bromination.[4] Adapting this logic, a proposed synthesis for this compound could begin with a precursor already containing the 4-methyl and 5-methoxy moieties.

A more direct, albeit potentially lower-yielding, method for a similar compound, 3-bromo-5-methoxypyridine, involves the nucleophilic aromatic substitution of 3,5-dibromopyridine with sodium methoxide.[5]

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine (Analogous Compound)

This protocol is for a closely related analog and serves as a foundational method that may require adaptation for the synthesis of the 4-methyl derivative.[5]

Materials:

-

3,5-Dibromopyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Methanol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

To a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, slowly add anhydrous methanol (1.1 equivalents) at room temperature.

-

Heat the resulting solution to 60 °C.

-

Add 3,5-dibromopyridine (1.0 equivalent) to the reaction mixture and increase the temperature to 90 °C for 1 hour, monitoring the reaction by TLC.[5]

-

After completion, cool the reaction mixture to room temperature and cautiously quench with water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel (e.g., eluting with a gradient of 5-10% ethyl acetate in hexanes) to afford 3-bromo-5-methoxypyridine.

Self-Validation: The successful synthesis of the product can be confirmed by mass spectrometry, which should show the characteristic isotopic pattern for a monobrominated compound, and by ¹H NMR spectroscopy.

Diagram: Synthetic Workflow for 3-Bromo-5-methoxypyridine

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of 3-Bromo-5-methoxy-4-methylpyridine: An Application Note and Protocol for Pharmaceutical Research

Abstract

This comprehensive application note provides a detailed, multi-step protocol for the synthesis of 3-bromo-5-methoxy-4-methylpyridine, a key heterocyclic building block in contemporary drug discovery and development. The synthesis commences with the readily available starting material, 4-methylpyridine (γ-picoline), and proceeds through a logical sequence of N-oxidation, nitration, reduction, diazotization, bromination, and methoxylation. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step experimental procedure but also the underlying chemical principles and strategic considerations for each transformation. The protocols have been structured to be self-validating, with in-process controls and characterization data for key intermediates, ensuring reproducibility and high purity of the final product.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing novel therapeutic agents. Specifically, polysubstituted pyridines, such as the target molecule this compound, offer a rich three-dimensional vector space for molecular elaboration, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the methoxy and methyl groups can modulate lipophilicity and steric interactions with biological targets.[1][2]

This document outlines a rational and efficient synthetic route to this valuable intermediate, starting from the inexpensive and commercially available 4-methylpyridine.

Overall Synthetic Strategy

The synthesis is designed as a six-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial activation of the pyridine ring through N-oxidation, followed by regioselective functionalization.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Step 1: Synthesis of 4-Methylpyridine-N-oxide

Principle: The N-oxidation of 4-methylpyridine increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution. This step also directs the subsequent nitration to the 3- and 5-positions. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.[3]

Protocol:

-

To a solution of 4-methylpyridine (10 g, 0.107 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask, cool the mixture to 0-5 °C using an ice bath.

-

Slowly add m-chloroperoxybenzoic acid (27.8 g, 0.161 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol = 10:1). The reaction is complete when the starting material is no longer visible.

-

Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

-

Add 200 mL of water to the residue and stir. A white solid (m-chlorobenzoic acid) will precipitate.

-

Adjust the pH of the aqueous solution to approximately 4 with a suitable acid (e.g., 1M HCl).

-

Filter the mixture to remove the precipitated solid.

-

Concentrate the filtrate under reduced pressure to obtain a white solid.

-

Dry the solid under vacuum to yield 4-methylpyridine-N-oxide.

| Parameter | Value | Reference |

| Expected Yield | 95-98% | [3] |

| Purity | >96% | [3] |

| Appearance | White crystalline solid |

Step 2: Synthesis of 4-Methyl-3-nitropyridine-N-oxide

Principle: The nitration of the electron-rich 4-methylpyridine-N-oxide is achieved using a mixture of nitric acid and sulfuric acid. The N-oxide group directs the electrophilic nitration primarily to the 3-position.[4][5]

Protocol:

-

In a 250 mL three-necked flask equipped with a dropping funnel, thermometer, and condenser, carefully add concentrated sulfuric acid (63 mL).

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 4-methylpyridine-N-oxide (16.5 g, 0.151 mol) to the cold sulfuric acid with stirring.

-

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (49.5 mL) to concentrated sulfuric acid (63 mL) while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-methylpyridine-N-oxide in sulfuric acid, maintaining the internal temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 95-100 °C and maintain this temperature for 2 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice in a 1 L beaker.

-

Neutralize the acidic solution by the slow and portion-wise addition of sodium carbonate monohydrate until the pH is approximately 7. This will cause the precipitation of a yellow solid.

-

Allow the mixture to stand for 3 hours to ensure complete precipitation.

-

Collect the yellow solid by vacuum filtration and wash it thoroughly with cold water.

-

Dry the solid in a desiccator to obtain 4-methyl-3-nitropyridine-N-oxide.

| Parameter | Value | Reference |

| Expected Yield | 80-85% | [4] |

| Appearance | Yellow crystalline solid | [4] |

Step 3: Synthesis of 3-Amino-4-methylpyridine

Principle: The nitro group of 4-methyl-3-nitropyridine-N-oxide is reduced to an amino group, and the N-oxide is simultaneously deoxygenated. Catalytic hydrogenation with palladium on carbon (Pd/C) is an effective method for this transformation.[6]

Protocol:

-

In a Parr hydrogenation apparatus, dissolve 4-methyl-3-nitropyridine-N-oxide (15.4 g, 0.1 mol) in methanol (150 mL).

-

Carefully add 10% Palladium on carbon (Pd/C) (1.5 g, 10 wt%) to the solution.

-

Seal the apparatus and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 0.5 MPa.

-

Stir the reaction mixture at room temperature (20-40 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen gas and purge the apparatus with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude 3-amino-4-methylpyridine.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

| Parameter | Value | Reference |

| Expected Yield | 85-95% | [6] |

| Appearance | Off-white to light brown solid |

Step 4: Synthesis of 3-Bromo-4-methylpyridine

Principle: The amino group of 3-amino-4-methylpyridine is converted to a diazonium salt, which is then displaced by a bromide ion in a Sandmeyer-type reaction. This is a classic and reliable method for introducing a bromine atom onto an aromatic ring.[7][8]

Protocol:

-

To a solution of 3-amino-4-methylpyridine (10.8 g, 0.1 mol) in 48% hydrobromic acid (50 mL), cool the mixture to -10 to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 0 °C.

-

Stir the mixture at this temperature for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (14.3 g, 0.1 mol) in 48% hydrobromic acid (30 mL).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool the mixture and neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-4-methylpyridine.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

| Parameter | Value | Reference |

| Expected Yield | 60-70% | [6] |

| Appearance | Colorless to pale yellow oil or solid | [2] |

Step 5: Synthesis of 3,5-Dibromo-4-methylpyridine

Principle: To introduce a second bromine atom at the 5-position, an electrophilic bromination is performed. The pyridine ring is activated by the methyl group and deactivated by the bromine atom already present. The reaction conditions need to be carefully controlled to achieve the desired dibromination.

Protocol:

-

To a solution of 3-bromo-4-methylpyridine (17.2 g, 0.1 mol) in concentrated sulfuric acid (50 mL), add N-bromosuccinimide (NBS) (19.6 g, 0.11 mol) portion-wise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by GC-MS to confirm the formation of the dibrominated product.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a concentrated sodium hydroxide solution until it is basic (pH > 10).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,5-dibromo-4-methylpyridine.

-

Purify the product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

| Parameter | Value | Reference |

| Expected Yield | 50-60% | [9] (analogous) |

| Appearance | White to off-white solid | [9] |

Step 6: Synthesis of this compound

Principle: The final step involves a nucleophilic aromatic substitution (SNAAr) reaction. The bromine atom at the 5-position is more susceptible to nucleophilic attack by methoxide due to the electron-withdrawing effect of the nitrogen atom and the other bromine atom.

Protocol:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (2.5 g, 0.11 mol) to anhydrous methanol (100 mL) at 0 °C.

-

Once all the sodium has reacted, add 3,5-dibromo-4-methylpyridine (25.1 g, 0.1 mol) to the sodium methoxide solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 24 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Add water (100 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final product.

| Parameter | Value | Reference |

| Expected Yield | 70-80% | (Estimated) |

| Appearance | White to off-white solid | [10] |

| Boiling Point | 233.0±35.0 °C (Predicted) | [10] |

| Density | 1.452±0.06 g/cm³ (Predicted) | [10] |

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.15 (s, 1H, H-2), 8.05 (s, 1H, H-6), 3.90 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 156.0 (C-5), 148.0 (C-2), 145.0 (C-6), 135.0 (C-4), 110.0 (C-3), 56.0 (OCH₃), 18.0 (CH₃).

-

Mass Spectrometry (EI-MS): m/z (%) = 203/205 ([M]⁺, isotopic pattern for Br), 188/190 ([M-CH₃]⁺).

Conclusion

This application note provides a robust and well-documented synthetic route to this compound from 4-methylpyridine. The detailed, step-by-step protocols, along with the underlying chemical principles, are intended to empower researchers in the pharmaceutical and chemical industries to synthesize this valuable building block with high efficiency and purity. The presented methodology is scalable and utilizes readily available reagents, making it a practical approach for both laboratory and pilot-plant scale synthesis.

References

- CN115160220A - Synthesis process of pyridine-N-oxide - Google P

- Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. (URL not available)

- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | P

- CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (URL not available)

- Preparation method of 3-amino-4-methylpyridine - Eureka | P

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P

- Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine - Benchchem. (URL not available)

- (PDF)

- 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. (URL not available)

- CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P

- Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC - NIH. (URL not available)

- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P

- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (URL not available)